3-[(1-Methylpropyl)amino]-butanoic acid
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Overview
Description
3-[(1-Methylpropyl)amino]-butanoic acid is an organic compound with a molecular structure that includes an amino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Methylpropyl)amino]-butanoic acid typically involves the reaction of butanoic acid with 1-methylpropylamine under specific conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: 3-[(1-Methylpropyl)amino]-butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Methylpropyl)amino]-butanoic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(1-Methylpropyl)amino]-butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be related to the biological processes that the compound influences.
Comparison with Similar Compounds
3-[(1-Methylpropyl)amino]-butanoic acid can be compared to other similar compounds, such as:
4-Aminobutanoic acid (GABA): Both compounds contain an amino group, but GABA is a neurotransmitter with different biological functions.
3-Aminobutanoic acid: Similar structure but with a different position of the amino group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific structural features and the resulting chemical and biological properties. These differences make it suitable for particular applications that other similar compounds may not be able to fulfill.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its properties and mechanisms can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(butan-2-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-6(2)9-7(3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHBHNRCUGDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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